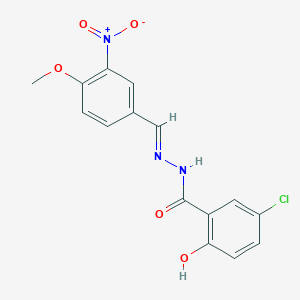![molecular formula C24H22N4O3 B5908070 1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5908070.png)
1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone, also known as MPIC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of indole, a heterocyclic organic compound that is widely used in pharmaceuticals and other industries.
Wirkmechanismus
The mechanism of action of 1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cellular processes. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Biochemical and physiological effects:
1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been shown to have antioxidant activity, helping to protect cells from oxidative damage. In addition, it has been found to have anti-inflammatory properties, reducing inflammation in various tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone has several advantages for lab experiments, including its relative ease of synthesis and its broad range of potential applications. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on 1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone. One area of interest is the development of new drugs and therapies based on its antimicrobial, anticancer, and antioxidant properties. Another area of interest is the study of its mechanism of action and its interactions with cellular pathways and enzymes. Additionally, there is potential for the development of new analytical methods for the detection and quantification of 1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone in various samples.
Synthesemethoden
The synthesis of 1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone involves the reaction of 3-methylphenol, indole-3-carbaldehyde, and 4-nitrophenylhydrazine in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and hydrazone formation. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde (4-nitrophenyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anticancer, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
N-[(E)-[1-[2-(3-methylphenoxy)ethyl]indol-3-yl]methylideneamino]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-18-5-4-6-22(15-18)31-14-13-27-17-19(23-7-2-3-8-24(23)27)16-25-26-20-9-11-21(12-10-20)28(29)30/h2-12,15-17,26H,13-14H2,1H3/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFHZKCYVUXCGW-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=NNC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)/C=N/NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-methyl-2H-chromen-3-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907991.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907995.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)acetohydrazide](/img/structure/B5908001.png)
![4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B5908004.png)

![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908029.png)
![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908033.png)

![methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B5908046.png)

![3-{5-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5908054.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5908060.png)
![N-{4-[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B5908061.png)
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908067.png)